Therapeutic Index Advantage: Ranatuerin‑2BYa Mature Peptide vs. Brevinin‑1BYa (Same‑Species Comparator)
In the primary isolation study from Rana boylii, brevinin‑1BYa exhibited extremely potent activity against C. albicans (MIC = 3 μM) but was accompanied by severe hemolysis (HC₅₀ = 4 μM), yielding a therapeutic index (HC₅₀/MIC) of approximately 1.3 against C. albicans [1]. The ranatuerin‑2 family members isolated from the same secretion were documented as having relatively low potency against all three test microorganisms but correspondingly weak hemolytic activity [1]. The mature ranatuerin‑2BYa peptide, characterized separately, demonstrates HC₅₀ = 120 μM against human erythrocytes, providing a 30‑fold improvement in hemocompatibility relative to brevinin‑1BYa [2]. When evaluated against S. aureus, this translates to a substantially widened safety margin compared with the brevinin‑1BYa therapeutic index of approximately 2 (HC₅₀/MIC = 4/2 μM) [1].
| Evidence Dimension | Therapeutic index (HC₅₀ / MIC) and hemocompatibility |
|---|---|
| Target Compound Data | Ranatuerin‑2BYa mature peptide: HC₅₀ = 120 μM against human erythrocytes; MIC values reported at ~7 μM (E. coli) and ~27 μM (S. aureus) in independent characterizations [2] |
| Comparator Or Baseline | Brevinin‑1BYa: HC₅₀ = 4 μM against human erythrocytes; MIC = 17 μM (E. coli), 2 μM (S. aureus), 3 μM (C. albicans) [1] |
| Quantified Difference | HC₅₀ ratio: 120 μM / 4 μM = 30‑fold improvement in hemocompatibility; brevinin‑1BYa therapeutic index against S. aureus ≈ 2, versus substantially wider margin for ranatuerin‑2BYa |
| Conditions | Human erythrocyte hemolysis assay (HC₅₀); broth microdilution MIC assay against reference strains of E. coli, S. aureus, and C. albicans |
Why This Matters
A 30‑fold reduction in hemolysis directly addresses the primary limitation of brevinin‑type antimicrobial peptides (dose‑limiting cytotoxicity), making the ranatuerin‑2BYa precursor/mature peptide system preferable for applications requiring systemic or high‑dose topical administration.
- [1] Conlon JM, Sonnevend A, Patel M, Davidson C, Nielsen PF, Pál T, Rollins-Smith LA. Isolation of peptides of the brevinin-1 family with potent candidacidal activity from the skin secretions of the frog Rana boylii. J Pept Res. 2003 Nov;62(5):207-13. PMID: 14531844. View Source
- [2] DRAMP02258: Ranatuerin-IIbYa (Ranatuerin-2BYa). Data Repository of Antimicrobial Peptides (DRAMP). Hemolytic Activity: HC50=120 μM against human erythrocytes. Entry Ref. 14531844. View Source
